B1577177 Defensin-A

Defensin-A

Cat. No.: B1577177
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Defensin-A is a cationic antimicrobial peptide (AMP) belonging to the defensin family, a class of host defense peptides that constitute a crucial component of the innate immune system in mammals . These small, cysteine-rich peptides are characterized by a conserved β-sheet core structure stabilized by three intramolecular disulfide bonds, which confers stability against proteolytic degradation and extreme pH conditions . Defensins are expressed predominantly in neutrophils and epithelial cells, serving as a first line of defense against a broad spectrum of pathogens . This peptide exhibits multifaceted mechanisms of action, making it a valuable tool for immunological and microbiological research. Its primary antimicrobial function involves disrupting the integrity of microbial cell membranes through electrostatic interactions with negatively charged phospholipids, leading to membrane permeabilization and cell lysis . Beyond this direct microbicidal activity, this compound also demonstrates potent immunomodulatory functions. It can act as a chemoattractant for immune cells, bridge innate and adaptive immunity, and influence inflammatory responses . Its research applications are extensive, including the study of host-pathogen interactions, the development of novel anti-infective therapies that may circumvent traditional antibiotic resistance, and the exploration of its paradoxical roles in cancer, where it can exhibit both tumor-suppressive and tumor-promoting activities depending on the context . Furthermore, due to its ability to inactivate enveloped and non-enveloped viruses by blocking viral entry and disrupting replication, this compound is a critical reagent in virology research . This product is supplied for research purposes to further investigate these complex biological processes.

Properties

bioactivity

Antibacterial

sequence

GFGCPNDYPCHRHCKSIPGRXGGYCGGXHRLRCTCYR

Origin of Product

United States

Scientific Research Applications

Antimicrobial Activity

Mechanisms of Action
Defensin-A exhibits potent antimicrobial activity against a wide range of pathogens, including bacteria, viruses, and fungi. The mechanisms through which this compound exerts its effects include:

  • Membrane Disruption : Defensins can disrupt microbial membranes, leading to cell lysis. This is particularly effective against Gram-positive and Gram-negative bacteria due to their ability to penetrate lipid bilayers .
  • Inhibition of Cell Wall Synthesis : They can inhibit the synthesis of bacterial cell walls, further contributing to their bactericidal effects .
  • Neutralization of Toxins : this compound can neutralize secreted bacterial toxins, reducing their pathogenic effects .

Case Studies
Research has demonstrated that human α-defensins, such as HD5 and HD6, enhance resistance against infections like Salmonella typhimurium in transgenic mice models . Additionally, studies have shown that α-defensins can stabilize viral capsids, inhibiting the uncoating process of viruses like HPV and adenoviruses .

Immunomodulatory Functions

This compound is not only antimicrobial but also plays a significant role in modulating immune responses:

  • Activation of Immune Cells : Defensins promote the activation and recruitment of immune cells such as macrophages and T cells. This enhances the host's adaptive immune response .
  • Cytokine Release : They induce the release of pro-inflammatory cytokines like TNF-α and IFN-γ from macrophages, which are crucial for effective pathogen clearance .

Therapeutic Applications

The therapeutic potential of this compound has been explored in various contexts:

  • Antimicrobial Coatings : Defensins have been applied to medical devices to provide long-lasting antibacterial surfaces, reducing the risk of infections associated with implants .
  • Cancer Therapy : Due to their ability to modulate immune responses and directly inhibit tumor growth, defensins are being investigated as potential agents in cancer immunotherapy . For instance, studies have shown that defensins can enhance the effectiveness of existing cancer treatments by promoting immune cell activation against tumors.

Comparison with Similar Compounds

Key Structural Insights :

  • This compound shares the conserved three-disulfide bond architecture of α-defensins but differs from β-defensins in bond connectivity, influencing its tertiary structure and target specificity .

Functional Differences and Antimicrobial Efficacy

Antimicrobial Spectrum

Compound Bacterial Targets Fungal Targets Viral Targets
This compound Gram-negative (e.g., E. coli), Gram-positive (e.g., S. aureus) Candida albicans Enveloped viruses (e.g., HIV)
Defensin-α5 Gram-negative bacteria Limited antifungal activity Not well characterized
HBD-1 Broad Gram-negative Aspergillus fumigatus Non-enveloped viruses

Functional Insights :

  • This compound demonstrates broader antifungal activity compared to Defensin-α5, which is more specialized against Gram-negative bacteria .

Mechanism of Action

  • This compound : Disrupts microbial membranes via electrostatic interactions with anionic phospholipids, followed by pore formation and cell lysis .
  • Defensin-α5 : Binds to bacterial lipopolysaccharides (LPS), neutralizing endotoxin effects and enhancing phagocytosis .
  • HBD-1 : Acts as a chemoattractant for dendritic cells, linking innate and adaptive immunity .

Expression Patterns and Regulatory Pathways

Compound Tissue Localization Inducers Regulatory Pathways
This compound Colonic epithelium, neutrophils Pathogen-associated molecular patterns (PAMPs), TNF-α NOD2/NF-κB signaling
Defensin-α5 Paneth cells, neutrophils Microbial colonization Wnt/β-catenin pathway
HBD-1 Epithelial cells (skin, urinary tract) Vitamin D, inflammatory cytokines MAPK/AP-1 pathway

Key Findings :

  • This compound expression in the colon is tightly regulated by NOD2, a pattern recognition receptor critical in T. cruzi infection responses .
  • Defensin-α5 is constitutively expressed in Paneth cells, highlighting its role in maintaining gut microbiota equilibrium .

Clinical and Therapeutic Implications

  • This compound: Emerging as a biomarker for chronic inflammatory conditions, such as Chagas disease, due to its dysregulation in NOD2-deficient models .
  • Defensin-α5 : Investigated for oral mucositis treatment, leveraging its endotoxin-neutralizing properties .
  • HBD-1 : Explored in topical formulations for wound healing and psoriasis .

Preparation Methods

Overview of Defensin-A Structure and Biosynthesis

This compound, like other α-defensins, is synthesized initially as a pre-propeptide consisting of a signal peptide, a pro-segment, and the mature peptide. The mature peptide typically contains 30–40 amino acids with three conserved disulfide bonds critical for its structure and function. The biosynthesis involves cleavage of the signal peptide and pro-segment to generate the active mature peptide, often followed by dimerization or multimerization to enhance antimicrobial efficacy.

Recombinant Expression and Purification

Recombinant production of this compound is a widely used method due to its scalability and ability to produce correctly folded peptides with native disulfide bonds.

Key Steps:

  • Expression Systems: this compound genes are cloned into expression vectors and expressed in bacterial or eukaryotic cells. For example, High Five insect cells or E. coli are commonly used.

  • Purification: After expression, the peptide is purified from cell lysates or conditioned media. Techniques include:

    • Dialysis against buffer solutions (e.g., Tris-Cl, pH 7.5)
    • Cation-exchange chromatography (e.g., CM-Sepharose columns)
    • Affinity chromatography (e.g., nickel-nitrilotriacetic acid for His-tagged proteins)
    • Size-exclusion chromatography (e.g., Superdex 75 columns)
  • Quality Control: Purity is assessed by SDS-PAGE, Tris-Tricine SDS-PAGE, and mass spectrometry. The purity typically exceeds 95%.

Example Purification Protocol:

Step Conditions/Details
Dialysis Against 20 mM Tris-Cl, pH 7.5, several liters at 4°C
Cation-exchange chromatography CM-Sepharose column, elution with ammonium acetate gradient (0.2 M to 2.0 M), pH 5.2
Affinity chromatography Nickel-NTA for His-tagged peptides, denaturing conditions
Size-exclusion chromatography Superdex 75 column, buffer: 20 mM Tris-Cl, pH 7.5, 50 mM NaCl
Purity assessment SDS-PAGE, MALDI-TOF MS

Chemical Synthesis of this compound

Solid-phase peptide synthesis (SPPS) is frequently employed for this compound preparation, especially for research and therapeutic development.

Details of Chemical Synthesis:

  • Methodology: Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethoxycarbonyl) chemistry protocols are used for stepwise assembly of amino acids on resin supports.

  • Cleavage and Reduction: Peptides are cleaved from resin using reagent K or trifluoroacetic acid-based cocktails, followed by reduction of disulfide bonds with dithiothreitol (DTT) in guanidine-HCl buffer.

  • Oxidative Folding: After purification of the reduced peptide by reverse-phase high-performance liquid chromatography (RP-HPLC), oxidative folding is performed to form native disulfide bonds. This involves stirring the peptide solution at pH 7.8–8.0 with mild oxidizing agents under controlled conditions (e.g., 18 hours at room temperature).

  • Cyclization (if applicable): For cyclic defensins, peptide cyclization is conducted in dimethyl sulfoxide with carbodiimide coupling agents (e.g., EDC·HCl) and additives like HOBt, under nitrogen atmosphere in the dark.

Summary Table: Chemical Synthesis Workflow

Step Reagents/Conditions Purpose
Peptide assembly Boc or Fmoc SPPS on automated synthesizer Sequential amino acid addition
Cleavage Reagent K, 4 h, room temperature Release peptide from resin
Reduction DTT in 6 M guanidine-HCl, 50°C, 4 h Reduce disulfide bonds
Purification RP-HPLC with water-acetonitrile + 0.1% TFA gradient Isolate pure reduced peptide
Oxidative folding Stirring at pH 7.8–8.0, 18 h, room temperature Form native disulfide bonds
Cyclization (optional) EDC·HCl, HOBt, DIEA in DMSO, nitrogen, 18 h, dark Form cyclic peptide structure
Final purification RP-HPLC, MALDI-TOF MS confirmation Confirm purity and correct folding

Enzymatic Processing and Post-Synthetic Modifications

This compound maturation involves proteolytic cleavage of pro-peptides by enzymes such as trypsin or α-chymotrypsin to generate the active form. Post-synthetic modifications include:

  • Disulfide bond formation: Essential for structural stability and activity.
  • Lyophilization: Peptides are often freeze-dried after purification for storage and handling.
  • Dialysis: Used to remove salts and small molecules post-purification.

Biotechnological Production in Alternative Hosts

Emerging methods involve expression in transgenic microalgae or other unconventional hosts for industrial-scale production.

Example:

  • Transgenic Chlorella ellipsoidea expressing a mutated rabbit defensin (analogous to this compound) was cultured in bioreactors with defined media composition and controlled parameters (temperature 25 ± 0.1 °C, pH 6.8–7.2, dissolved oxygen ≥50%).
  • Scale-up steps included fermenters of increasing volume (20 L to 10,000 L).
  • Extraction and spray drying were applied to obtain crude peptides for downstream processing.

Comparative Analysis of Preparation Methods

Preparation Method Advantages Limitations Typical Yield/Purity
Recombinant expression Scalable, native folding, post-translational modifications Requires complex purification, possible inclusion bodies >95% purity achievable
Chemical synthesis Precise control over sequence and modifications Labor-intensive, costly for large peptides High purity (>95%), folding critical
Enzymatic processing Mimics natural maturation, specific cleavage Requires enzyme optimization Efficient cleavage, purity depends on subsequent steps
Transgenic microalgae Potential for industrial scale, cost-effective Novel method, requires optimization Yields variable, promising for large-scale

Summary of Key Research Findings

  • Recombinant and synthetic α-defensins, including this compound, require careful purification by cation-exchange and RP-HPLC to achieve high purity and correct folding.
  • Oxidative folding and disulfide bond formation are critical for biological activity, with folding conditions optimized at near-neutral pH and room temperature for 18 hours.
  • Proteolytic processing by trypsin or α-chymotrypsin is essential for converting pro-defensins to active peptides.
  • Industrial production in microalgae offers a novel, scalable approach with controlled fermentation parameters ensuring peptide yield.
  • Advanced prediction and design tools (e.g., DefPred) facilitate the identification and optimization of defensin sequences for synthetic production.

This detailed overview consolidates diverse, authoritative research on this compound preparation methods, providing a thorough guide for researchers and biotechnologists engaged in defensin peptide production.

Q & A

Q. What are the key structural features of Defensin-A that contribute to its antimicrobial activity?

Methodological Answer: To investigate this compound's structure-activity relationship, researchers should employ:

  • X-ray crystallography or NMR spectroscopy to resolve its tertiary structure, focusing on cationic and hydrophobic domains .
  • Site-directed mutagenesis to alter specific residues (e.g., β-sheet regions) and assess changes in antimicrobial efficacy via in vitro assays (e.g., MIC/MBC testing against Gram-negative/-positive bacteria) .
  • Molecular dynamics simulations to model interactions with microbial membranes, quantifying electrostatic and hydrophobic binding energies .
    Data Table Example:
Structural DomainFunctionExperimental MethodKey Findings
N-terminal α-helixMembrane disruptionCircular Dichroism65% helicity loss reduces activity by 80%

Advanced Research Question

Q. How can researchers isolate this compound’s immunomodulatory effects from its antimicrobial functions in experimental models?

Methodological Answer:

  • Knockout/knock-in models : Use CRISPR-Cas9 to create this compound-deficient mice or cells, then reintroduce modified peptides lacking antimicrobial motifs (e.g., GXXXG domains) .
  • Dual-reporter assays : Track NF-κB activation (immunomodulation) and bacterial load reduction (antimicrobial activity) simultaneously in co-culture systems .
  • Pharmacological inhibitors : Block TLR4 or MAPK pathways to dissect immune signaling from direct microbicidal effects .
    Key Consideration: Control for off-target effects using isotype-matched antibodies or scrambled peptide sequences .

Data Analysis & Quantification

Q. What methodologies are recommended for quantifying this compound expression levels across tissue types?

Methodological Answer:

  • ELISA/Western Blot : Use polyclonal antibodies validated via peptide-blocking assays. Normalize to housekeeping proteins (e.g., β-actin) .
  • RNA-Seq : Prioritize tissues with high baseline expression (e.g., mucosal epithelia) and analyze splice variants via tools like Cufflinks .
  • Mass spectrometry : Quantify post-translational modifications (e.g., disulfide bonds) using CID/HCD fragmentation .
    Common Pitfalls: Cross-reactivity with homologous defensins (validate using knockout tissues) and batch effects in multiplex assays .

Addressing Contradictions

Q. How should researchers resolve discrepancies in this compound’s cytotoxicity reported in in vitro vs. in vivo studies?

Methodological Answer:

  • Dose-response meta-analysis : Aggregate data from ≥10 studies to model toxicity thresholds across cell lines (e.g., IC50 ranges: 5–50 μM) .
  • Microenvironment replication : Use 3D organoid models with physiological shear stress/pH to mimic in vivo conditions .
  • Interspecies comparisons : Test human vs. murine this compound analogs in xenograft models to identify species-specific toxicity .
    Framework Application: Apply FINER criteria (Feasible, Novel, Ethical, Relevant) to prioritize replication studies .

Experimental Design

Q. What frameworks guide hypothesis formulation for this compound’s therapeutic potential?

Methodological Answer:

  • PICO Framework :
    • Population : Immunocompromised patients with recurrent infections.
    • Intervention : this compound nebulized delivery (5 mg/kg).
    • Comparison : Standard antibiotics (e.g., vancomycin).
    • Outcome : Reduction in pulmonary bacterial load (CFU/mL) .
  • FINER Criteria : Ensure feasibility (e.g., peptide stability in serum) and relevance (antimicrobial resistance crisis) .

Cross-Disciplinary Approaches

Q. How can computational biology enhance this compound research?

Methodological Answer:

  • Machine learning : Train models on AMP databases (e.g., APD3) to predict this compound variants with improved stability .
  • Network pharmacology : Map this compound’s interactions with host microbiota and immune receptors using STRING or KEGG .
  • Systems biology : Integrate transcriptomic and proteomic data to model its role in mucosal immunity .

Ethical & Reproducibility Considerations

Q. What steps mitigate bias in this compound studies?

Methodological Answer:

  • Blinding : Mask treatment groups during data collection/analysis in animal trials .
  • Pre-registration : Submit experimental protocols to platforms like OSF before data collection .
  • Data sharing : Deposit raw spectra (ProteomeXchange) and code (GitHub) for transparency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.